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molecular formula C11H20N2O3 B8568037 Acrylamide DMAEMA CAS No. 25568-39-2

Acrylamide DMAEMA

Cat. No. B8568037
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
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Patent
US04224150

Procedure details

This example demonstrates the effect of reaction temperature on the quat content. Example 9C was repeated except that the temperature was raised to 85° C. before the initiator was added. After 6 hours G.L.C. analysis showed no DMAEMA and no acrylamide present. This indicates that none of the DMAEMA had been quaternized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[O:5])=[CH2:3].[C:12]([NH2:16])(=[O:15])[CH:13]=[CH2:14]>>[C:12]([NH2:16])(=[O:15])[CH:13]=[CH2:14].[CH3:3][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[O:5])=[CH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the effect of reaction temperature on the quat content
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C=C)(=O)N.CC(=C)C(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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